N-(Phenylcarbamoyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide
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Overview
Description
N-(Phenylcarbamoyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide: is a complex organic compound that features both a phenylcarbamoyl group and a triphenyl-lambda~5~-phosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylcarbamoyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenylcarbamoyl and triphenyl-lambda~5~-phosphanylidene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
N-(Phenylcarbamoyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide involves its interaction with specific molecular targets and pathways. The phenylcarbamoyl group can form hydrogen bonds with biological molecules, while the triphenyl-lambda~5~-phosphanylidene moiety can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
- N1-(1,1,1-Triphenyl-lambda~5~-phosphanylidene)-3-nitroaniline
- N1-(1,1,1-Triphenyl-lambda~5~-phosphanylidene)-3,5-di(trifluoromethyl)aniline
Uniqueness
N-(Phenylcarbamoyl)-2-(triphenyl-lambda~5~-phosphanylidene)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62879-75-8 |
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Molecular Formula |
C27H23N2O2P |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-(phenylcarbamoyl)-2-(triphenyl-λ5-phosphanylidene)acetamide |
InChI |
InChI=1S/C27H23N2O2P/c30-26(29-27(31)28-22-13-5-1-6-14-22)21-32(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H,(H2,28,29,30,31) |
InChI Key |
WMESLORTHCTIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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